molecular formula C17H12S B12561397 2-(1H-Inden-2-yl)-1-benzothiophene CAS No. 192707-03-2

2-(1H-Inden-2-yl)-1-benzothiophene

Cat. No.: B12561397
CAS No.: 192707-03-2
M. Wt: 248.3 g/mol
InChI Key: QZWJGYFZBPCXKV-UHFFFAOYSA-N
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Description

2-(1H-Inden-2-yl)-1-benzothiophene is an organic compound that belongs to the class of heterocyclic compounds It consists of an indene moiety fused to a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Inden-2-yl)-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-indanone with thiophene in the presence of a palladium catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture in a suitable solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Inden-2-yl)-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Inden-2-yl)-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Inden-2-yl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. Detailed studies on its binding affinity and interaction with molecular targets are essential for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Inden-2-yl)-1-benzofuran: Similar structure but with an oxygen atom in place of sulfur.

    2-(1H-Inden-2-yl)-1-benzopyran: Contains an oxygen atom and an additional ring structure.

    2-(1H-Inden-2-yl)-1-benzimidazole: Contains a nitrogen atom in place of sulfur.

Uniqueness

2-(1H-Inden-2-yl)-1-benzothiophene is unique due to the presence of a sulfur atom in its structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

192707-03-2

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

2-(1H-inden-2-yl)-1-benzothiophene

InChI

InChI=1S/C17H12S/c1-2-6-13-10-15(9-12(13)5-1)17-11-14-7-3-4-8-16(14)18-17/h1-9,11H,10H2

InChI Key

QZWJGYFZBPCXKV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC4=CC=CC=C4S3

Origin of Product

United States

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